Aureothin

Description

This compound has been reported in Streptomyces orinoci and Streptomyces thioluteus with data available.

isolated from culture MA-2465; structure

Structure

3D Structure

Properties

CAS No. |

2825-00-5 |

|---|---|

Molecular Formula |

C22H23NO6 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10-/t19-/m1/s1 |

InChI Key |

GQKXCBCSVYJUMI-WACKOAQBSA-N |

Isomeric SMILES |

CC1=C(OC(=C(C1=O)C)OC)[C@H]2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |

Canonical SMILES |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aureothin, Mycolutein, Strain 58 substance |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture and Biological Profile of Aureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothin, a polyketide metabolite produced by the bacterium Streptomyces thioluteus, presents a unique chemical scaffold that has garnered significant interest within the scientific community.[1][2][3] This technical guide provides an in-depth exploration of the chemical structure of this compound, alongside a comprehensive summary of its biological activities and physicochemical properties. Detailed experimental protocols for its isolation and a key bioassay are provided, and its mechanism of action as an inhibitor of mitochondrial Complex I is visually elucidated.

Chemical Structure and Physicochemical Properties

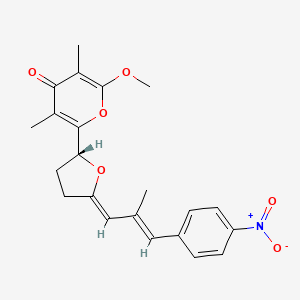

This compound is characterized by a distinctive structure featuring a p-nitrophenyl group, a polyene chain, a tetrahydrofuran ring, and a γ-pyrone moiety. Its systematic IUPAC name is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one.[3]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H23NO6 | [1][3][4] |

| Molecular Weight | 397.42 g/mol | [3][4] |

| CAS Number | 2825-00-5 | [2][3] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in ethanol, methanol, DMSO, dimethylformamide, dichloromethane, and acetone. | [2] |

| SMILES | COC1=C(C)C(=O)C(=C(O1)[C@H]2C\C(=C\C(=C\c3ccc(cc3)N(=O)=O)\C)\CO2)C | [4] |

| InChI Key | GQKXCBCSVYJUMI-WACKOAQBSA-N |

Biological Activity and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including antifungal, insecticidal, antitumor, and anti-HIV properties.[1][3][4] Its primary mechanism of action involves the inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain.[5]

Table 2: Summary of Quantitative Biological Activity of this compound

| Activity Type | Organism/Cell Line | Assay | Value | Reference(s) |

| Nematicidal | Bursaphelenchus xylophilus (Pine Wood Nematode) | Mortality Assay (24h) | LC50: 1.5 µg/mL | [2] |

| Larvicidal | Aedes aegypti | Larvicidal Assay (24h) | LC50: 1.5 ppm | [2] |

| Anticancer | Human Fibrosarcoma (HT1080) | Cytotoxicity Assay | IC50: 30 µM | [2] |

| Anti-HIV | - | - | IC50: 5.3 nM | [6] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. AE170020

This protocol is adapted from the methodology described for the isolation of this compound from a Streptomyces species.[1]

1. Fermentation:

-

Inoculate a suitable production medium (e.g., Bennet's medium) with a spore suspension of Streptomyces sp. AE170020.

-

Incubate the culture on an orbital shaker at 28°C for an appropriate duration to allow for the production of this compound.

2. Extraction:

-

After fermentation, harvest the culture broth and centrifuge to separate the mycelium from the supernatant.

-

Extract the mycelium with a suitable organic solvent such as acetone or ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing this compound.

-

Further purify the combined fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Confirmation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Mitochondrial Complex I (NADH Dehydrogenase) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on mitochondrial Complex I.

1. Mitochondrial Isolation:

-

Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using a commercially available mitochondrial isolation kit or standard differential centrifugation methods.

2. Assay Principle:

-

The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I.

3. Assay Procedure:

-

Prepare a reaction mixture containing isolated mitochondria, a suitable buffer, and the substrate NADH.

-

Add varying concentrations of this compound to the reaction mixture. A known Complex I inhibitor (e.g., rotenone) should be used as a positive control.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

4. Data Analysis:

-

Calculate the rate of NADH oxidation for each concentration of this compound.

-

Determine the IC50 value of this compound for Complex I inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects primarily by disrupting cellular respiration. It specifically targets and inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, thereby halting the proton pumping activity of Complex I and ultimately leading to a decrease in ATP synthesis.

References

- 1. New discovery on the nematode activity of this compound and allothis compound isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. New discovery on the nematode activity of this compound and allothis compound isolated from endophytic bacteria Streptomyces sp. AE170020 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aureothin-Producing Organism Streptomyces thioluteus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureothin, a nitro-containing polyketide with significant antifungal, antitumor, and insecticidal properties, is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces thioluteus. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and production of this compound. It details the genetic organization of the this compound biosynthetic gene cluster (aur), the unique enzymatic machinery involved in its assembly, and the current understanding of the regulatory networks that govern its production. This document also includes detailed experimental protocols for the cultivation of S. thioluteus, extraction, and quantification of this compound, aimed at facilitating further research and development of this potent bioactive compound.

Introduction

Streptomyces thioluteus is a notable member of the actinomycetes, a group of bacteria renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities. Among these metabolites is this compound, a rare nitroaryl-substituted polyketide that has garnered significant interest for its potential therapeutic applications. The unique chemical structure and potent bioactivities of this compound make S. thioluteus a subject of intensive study for natural product chemists, microbiologists, and drug discovery scientists. This guide aims to consolidate the current technical knowledge on this compound production in S. thioluteus, providing a resource for researchers seeking to explore and exploit its biosynthetic potential.

This compound Biosynthesis

The biosynthesis of this compound is orchestrated by a type I modular polyketide synthase (PKS) system encoded by the aur gene cluster.[1] This gene cluster, spanning approximately 27 kb, harbors a set of genes responsible for the assembly of the polyketide backbone, as well as tailoring enzymes that modify the core structure to yield the final this compound molecule.[1]

The aur Gene Cluster

The aur gene cluster in S. thioluteus is characterized by several unique features. A key aspect is the iterative nature of one of its PKS modules, a deviation from the canonical co-linearity rule of modular PKSs.[1] While four modules are present, they catalyze the five extension cycles required for the synthesis of the this compound backbone.[1]

Key Biosynthetic Enzymes

The biosynthesis of this compound involves several key enzymes, each playing a critical role in the formation of the final product.

-

Polyketide Synthase (PKS): The core of the biosynthetic machinery is a type I PKS, which is responsible for the iterative condensation of acyl-CoA precursors to form the polyketide chain.

-

N-oxygenase (AurF): A novel N-oxygenase, AurF, is encoded within the aur gene cluster.[1] This enzyme is responsible for the formation of the unique p-nitrobenzoic acid (pNBA) starter unit from a p-aminobenzoic acid (pABA) precursor.

-

Tailoring Enzymes: A suite of tailoring enzymes, including reductases and cyclases, modify the polyketide chain to introduce the characteristic pyrone ring and other structural features of this compound.

Biosynthetic Pathway

The biosynthesis of this compound commences with the formation of the pNBA starter unit by AurF. This starter unit is then loaded onto the PKS assembly line. The polyketide chain is subsequently elongated through the sequential addition of extender units, followed by reductive modifications and cyclization events to yield the mature this compound molecule.

Regulation of this compound Production

The production of this compound, like many other secondary metabolites in Streptomyces, is tightly regulated by a complex network of signaling pathways. These regulatory mechanisms ensure that the production of the antibiotic is coordinated with the growth and developmental stage of the bacterium and in response to environmental cues.

Transcriptional Regulation

The expression of the aur gene cluster is controlled by transcriptional regulators that can act as activators or repressors. While specific regulators for the aur cluster in S. thioluteus have not been extensively characterized, studies on other Streptomyces species suggest the involvement of several families of regulatory proteins.

-

Streptomyces Antibiotic Regulatory Proteins (SARPs): This family of activators is commonly found within secondary metabolite biosynthetic gene clusters and plays a crucial role in initiating the transcription of the biosynthetic genes.

-

Two-Component Systems: These systems, typically consisting of a sensor kinase and a response regulator, allow the bacterium to sense and respond to environmental signals, often modulating secondary metabolism.

-

Global Regulators: Pleiotropic regulators that control a wide range of cellular processes, including morphological differentiation and primary metabolism, can also influence this compound production.

Signaling Molecules

Small signaling molecules, such as gamma-butyrolactones, are known to play a significant role in coordinating secondary metabolite production in a population-dependent manner, a phenomenon known as quorum sensing. While the specific signaling molecules involved in this compound regulation are yet to be identified, quorum sensing-based metabolic engineering has been successfully used to increase the production of the related compound neothis compound in a heterologous host, suggesting a similar regulatory mechanism may be at play in S. thioluteus.

Experimental Protocols

Cultivation of Streptomyces thioluteus

Materials:

-

GYM Medium:

-

Glucose: 4.0 g/L

-

Yeast Extract: 4.0 g/L

-

Malt Extract: 10.0 g/L

-

CaCO₃: 2.0 g/L

-

Agar (for solid medium): 20.0 g/L

-

Distilled water: 1.0 L

-

Adjust pH to 7.2 before autoclaving.

-

-

Spore Suspension:

-

Mature (7-10 days) culture of S. thioluteus on GYM agar.

-

Sterile 20% (v/v) glycerol solution.

-

Protocol:

-

Prepare GYM medium and sterilize by autoclaving at 121°C for 20 minutes.

-

For liquid culture, inoculate 50 mL of GYM broth in a 250 mL baffled flask with a fresh spore suspension of S. thioluteus.

-

Incubate the culture at 28-30°C with shaking at 200-220 rpm for 5-7 days.

-

For solid culture, pour sterilized GYM agar into petri dishes and allow to solidify. Streak the spore suspension onto the agar surface and incubate at 28-30°C for 7-10 days until sporulation is observed.

Extraction of this compound

Materials:

-

Ethyl acetate

-

Methanol

-

Rotary evaporator

-

Centrifuge

Protocol:

-

Harvest the liquid culture of S. thioluteus by centrifugation at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

Extract the mycelial pellet three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Dissolve the dried extract in a small volume of methanol for further analysis.

Quantification of this compound by HPLC

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Gradient: 10-90% acetonitrile over 30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 390 nm.

-

Standard: A pure standard of this compound is required for calibration and quantification.

Protocol:

-

Prepare a standard curve of this compound by injecting known concentrations of the pure compound.

-

Filter the methanolic extract of the S. thioluteus culture through a 0.22 µm syringe filter.

-

Inject the filtered sample into the HPLC system.

-

Identify the this compound peak based on its retention time and UV spectrum compared to the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Quantitative Data

The production of this compound by S. thioluteus can be influenced by various factors, including the composition of the culture medium and fermentation conditions. While specific yields can vary between different strains and experimental setups, the following table provides an example of how quantitative data on this compound production can be presented.

Table 1: Effect of Carbon Source on this compound Production

| Carbon Source (1% w/v) | Biomass (g/L) | This compound Titer (mg/L) |

| Glucose | 5.2 ± 0.3 | 12.5 ± 1.1 |

| Soluble Starch | 4.8 ± 0.2 | 15.8 ± 1.5 |

| Glycerol | 6.1 ± 0.4 | 18.2 ± 1.3 |

| Mannitol | 5.5 ± 0.3 | 14.1 ± 1.2 |

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values should be determined experimentally.

Table 2: Effect of Nitrogen Source on this compound Production

| Nitrogen Source (0.5% w/v) | Biomass (g/L) | This compound Titer (mg/L) |

| Yeast Extract | 6.5 ± 0.4 | 20.1 ± 1.8 |

| Peptone | 6.2 ± 0.3 | 18.9 ± 1.6 |

| Soybean Meal | 7.1 ± 0.5 | 25.4 ± 2.1 |

| Ammonium Sulfate | 4.9 ± 0.2 | 9.7 ± 0.9 |

Note: The data presented in this table is illustrative and intended to serve as a template. Actual values should be determined experimentally.

Conclusion

Streptomyces thioluteus remains a valuable source of the potent bioactive compound this compound. A thorough understanding of its biosynthetic pathway and regulatory networks is crucial for the rational design of strategies to improve its production. The unique features of the aur gene cluster, including the iterative PKS module and the novel N-oxygenase, offer exciting avenues for future research in polyketide biosynthesis and enzymatic mechanisms. The experimental protocols and data presentation formats provided in this guide are intended to serve as a practical resource for researchers in the field, facilitating the exploration of this compound's therapeutic potential and the development of optimized production processes. Further investigation into the specific signaling pathways that govern this compound biosynthesis will be key to unlocking the full potential of S. thioluteus as a microbial cell factory.

References

Aureothin mechanism of action as an antibiotic

An In-depth Technical Guide on the Core Mechanism of Action of Aureothin as an Antibiotic

Abstract

This compound, a nitro-containing polyketide produced by Streptomyces thioluteus, exhibits a wide range of biological activities, including potent antibacterial effects.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action. It details its molecular target, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core inhibitory pathway and experimental workflows. The primary antibacterial action of this compound stems from its inhibition of essential bacterial enzymes, making it a subject of interest in the search for novel antimicrobial agents.[3][4][5]

Core Mechanism of Action: Targeting Bacterial Type I Polyketide Synthase

The antibiotic activity of this compound is attributed to its role as a potent and specific inhibitor of bacterial type I polyketide synthases (PKSs).[2][6][7] These large, multifunctional enzymes are crucial for the biosynthesis of polyketides, a diverse class of secondary metabolites that are often essential for the survival, virulence, or ecological adaptation of the producing bacteria.

This compound's biosynthesis itself involves an iterative Type I PKS, and it is understood that it acts by targeting similar enzymatic machinery in other bacteria.[6][7] The mechanism involves the following key steps:

-

Binding to the Acyltransferase (AT) Domain: this compound is believed to bind to the acyltransferase (AT) domain within a PKS module. The AT domain is responsible for selecting the correct extender unit (typically malonyl-CoA or methylmalonyl-CoA) and transferring it to the acyl carrier protein (ACP).

-

Inhibition of Polyketide Chain Elongation: By occupying or allosterically modifying the AT domain, this compound prevents the loading of extender units onto the ACP. This effectively halts the polyketide chain elongation process.

-

Disruption of Essential Metabolite Production: The inhibition of PKSs prevents the bacterium from producing vital polyketide-derived metabolites. This disruption of a key metabolic pathway ultimately leads to bacteriostasis or bactericidal effects, depending on the specific bacterium and the importance of the inhibited pathway.

This mechanism represents a highly selective mode of action, as mammalian cells utilize a different type of fatty acid synthase, which, while structurally related, possesses sufficient differences to be less susceptible to this compound's effects.

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified against various bacterial strains and in specific enzyme inhibition assays. The Minimum Inhibitory Concentration (MIC) is a key measure of its antibacterial potency, while the IC50 value indicates its effectiveness against its molecular target.

| Parameter | Target Organism/Enzyme | Value |

| MIC | Bacillus subtilis | 0.78 µg/mL |

| MIC | Staphylococcus aureus | 3.13 µg/mL |

| MIC | Escherichia coli | > 50 µg/mL |

| IC50 | Human Fibrosarcoma HT1080 cells | 30 µM |

| Nematicidal Activity (LC50) | Bursaphelenchus xylophilus | 1.00 µg/mL |

Note: Data is compiled from various studies and may vary based on experimental conditions. The activity against Gram-negative bacteria like E. coli is notably lower, likely due to the outer membrane acting as a permeability barrier.[8]

Key Experimental Protocols

Elucidating this compound's mechanism of action involves several standard biochemical and microbiological assays.[9][10]

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.[11]

-

Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest this compound concentration in which no visible turbidity (bacterial growth) is observed.

In Vitro Polyketide Synthase (PKS) Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on a purified PKS enzyme.[12]

-

Enzyme Preparation: A bacterial Type I PKS module is expressed and purified.

-

Reaction Mixture: The reaction is set up in a buffer containing the purified PKS, the starter unit (e.g., acetyl-CoA), the extender unit (e.g., radiolabeled [14C]malonyl-CoA), and the reducing agent NADPH.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixtures. A control reaction contains only the solvent.

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set period to allow for polyketide synthesis.

-

Product Extraction: The reaction is quenched, and the synthesized polyketide products are extracted using an organic solvent (e.g., ethyl acetate).

-

Quantification: The amount of radiolabeled product is quantified using scintillation counting. The activity in the presence of this compound is compared to the control to determine the percent inhibition and calculate the IC50 value.

Visualizations: Pathways and Workflows

This compound's Inhibitory Action on Polyketide Synthesis

Caption: this compound inhibits the AT domain of PKS, halting polyketide elongation.

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

- 1. Biosynthetic origin of the rare nitroaryl moiety of the polyketide antibiotic this compound: involvement of an unprecedented N-oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. db-thueringen.de [db-thueringen.de]

- 3. researchgate.net [researchgate.net]

- 4. Bacterial enzyme could become a new target for antibiotics | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Bacterial enzyme structure opens door for new antibiotics | Cornell Chronicle [news.cornell.edu]

- 6. Iteration as programmed event during polyketide assembly; molecular analysis of the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional analysis of the this compound iterative type I polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity and mechanism of action of auranofin against multi-drug resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical Assays | Evotec [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Discovery and Isolation of Aureothin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aureothin, a polyketide natural product with notable antimicrobial, anticancer, and nematicidal properties. Initially isolated from Streptomyces thioluteus, this compound has garnered significant interest within the scientific community. This document details the experimental protocols for its extraction and purification, summarizes its biological activities with quantitative data, and elucidates its biosynthetic pathway. Furthermore, it presents a visual representation of a key signaling pathway potentially modulated by this compound, offering insights for future research and drug development endeavors.

Discovery and Producing Organism

This compound was first discovered as a metabolite produced by the soil bacterium Streptomyces thioluteus.[1] It is a rare nitroaryl-substituted polyketide that exhibits a range of biological activities.[1] Subsequently, this compound and its analog, allothis compound, have been isolated from other endophytic Streptomyces species, such as AE170020, highlighting the potential of these microorganisms as a source of novel bioactive compounds.[2][3]

Isolation and Purification of this compound

The isolation and purification of this compound from bacterial fermentation broths involve a multi-step process combining solvent extraction and chromatographic techniques. The following protocol is a detailed methodology adapted from studies on Streptomyces sp. AE170020.[2]

Fermentation and Extraction

-

Fermentation: Streptomyces sp. is cultured in a suitable production medium (e.g., X-medium containing soybean meal, CaCO₃, MgSO₄·7H₂O, (NH₄)₂HPO₄, NaCl, K₂HPO₄, and glycerol) at 28°C with shaking for approximately 96 hours.[4]

-

Biomass Separation: The fermented culture is filtered to separate the mycelial biomass from the culture broth.[4]

-

Solvent Extraction: The cell-free broth is extracted multiple times with an organic solvent of intermediate polarity, such as ethyl acetate or acetone.[2][4] The organic phases are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Chromatographic Purification

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel support. Elution is performed using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and acetone.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

-

Sephadex LH-20 Column Chromatography: Fractions showing promising activity are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is typically carried out using a preparative HPLC system equipped with a reverse-phase column (e.g., ODS). A gradient of aqueous methanol with a small percentage of trifluoroacetic acid (TFA) is commonly used as the mobile phase.[2] The purity of the isolated this compound is confirmed by analytical HPLC.[2]

Experimental Workflow for this compound Isolation

Structural Elucidation

The chemical structure of this compound has been determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR spectral data for this compound, as reported in the literature, with spectra recorded in CDCl₃.[2]

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 162.1 | - |

| 2 | 100.1 | - |

| 3 | 182.1 | - |

| 4 | 110.1 | - |

| 5 | 162.1 | - |

| 6 | 75.0 | 5.23 |

| 7 | 38.5 | 2.95, 3.05 |

| 8 | - | - |

| 9 | 71.3 | 4.45, 4.58 |

| 10 | 120.9 | 6.40 |

| 11 | 147.4 | - |

| 12 | 128.0 | 6.46 |

| 13 | 139.8 | - |

| 14 | 130.8 | 7.49 |

| 15 | 124.6 | 8.15 |

| 16 | 146.2 | - |

| 17 | 124.6 | 8.15 |

| 18 | 130.8 | 7.49 |

| 1-OMe | 56.5 | 3.97 |

| 2-Me | 7.1 | 1.81 |

| 4-Me | 9.4 | 1.97 |

| 11-Me | 24.3 | 2.07 |

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has established the molecular formula of this compound as C₂₂H₂₃NO₆.[2]

Biological Activity

This compound has demonstrated a range of biological activities, including anticancer, nematicidal, and larvicidal effects. The following tables summarize the available quantitative data.

Anticancer Activity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT1080 | Human Fibrosarcoma | 30 | [3] |

Nematicidal Activity

| Organism | Activity | LC₅₀ (µg/mL) | Time (h) | Reference |

| Bursaphelenchus xylophilus (J2) | Mortality | 0.20 | 24 | [2] |

| Bursaphelenchus xylophilus (J3) | Mortality | 1.00 | 24 | [2] |

| Bursaphelenchus xylophilus (J4/Adult) | Mortality | 2.50 | 24 | [2] |

Larvicidal Activity

| Organism | Activity | LC₅₀ (ppm) | Time (h) | Reference |

| Aedes aegypti | Larvicidal | 1.5 | 24 | [3] |

| Aedes aegypti | Larvicidal | 3.8 | 48 | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating process involving a Type I modular polyketide synthase (PKS).[5] A unique feature of this pathway is the iterative use of one of the PKS modules.[5] The biosynthesis starts with the unusual starter unit, p-nitrobenzoic acid (PNBA), which is derived from p-aminobenzoic acid (PABA) through the action of a novel N-oxygenase, AurF.[6]

Biosynthetic Pathway of this compound

Potential Signaling Pathway in Apoptosis

While the precise molecular targets of this compound are still under investigation, its cytotoxic effects against cancer cells suggest an induction of apoptosis. A common mechanism for apoptosis induction involves the activation of caspases, a family of cysteine proteases that execute programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a key signaling cascade that could be modulated by this compound. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-3.

Hypothesized Intrinsic Apoptosis Pathway

Conclusion

This compound represents a promising natural product with a unique chemical structure and diverse biological activities. The detailed methodologies for its isolation and the elucidation of its biosynthetic pathway provide a solid foundation for further research. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its mechanism of action and to explore its therapeutic potential in various diseases. The development of synthetic analogs and further investigation into its antimicrobial spectrum are also promising avenues for future drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. New discovery on the nematode activity of this compound and allothis compound isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iteration as programmed event during polyketide assembly; molecular analysis of the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Natural Provenance of Aureothin and its Derivatives: A Technical Guide for Researchers

An In-depth Exploration of the Microbial Origins, Biosynthesis, and Extraction of a Bioactive Polyketide Family

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the isolation and characterization of aureothin and its known derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge into a practical resource, complete with detailed methodologies, quantitative data summaries, and visual diagrams of key biological and experimental pathways.

Introduction to this compound and its Analogs

This compound is a nitroaryl-substituted polyketide metabolite known for its diverse biological activities, including antifungal, antitumor, and insecticidal properties.[1] Its unique chemical structure, featuring a γ-pyrone ring, a substituted furan, and a p-nitrophenyl moiety, has attracted significant interest in the scientific community. The primary natural sources of this compound and its derivatives are filamentous bacteria of the genus Streptomyces, which are renowned producers of a wide array of secondary metabolites.[2][3] Key naturally occurring derivatives of this compound include allothis compound, the geometric isomer of this compound, and neothis compound, also known as spectinabilin, which is an extended analog of this compound.

Natural Sources and Production

This compound and its derivatives are predominantly isolated from various species of Streptomyces. While Streptomyces thioluteus is a well-established producer of this compound, other species, including endophytic strains, have also been identified as sources of these compounds.[1][4] The production of these metabolites is influenced by fermentation conditions, and efforts to optimize yield are an active area of research.

Table 1: Natural Sources of this compound and its Derivatives

| Compound | Producing Organism(s) | Reference(s) |

| This compound | Streptomyces thioluteus, Streptomyces sp. MM23, Streptomyces sp. AE170020 (endophytic) | [1][4][5] |

| Allothis compound | Streptomyces sp. MM23, Streptomyces sp. AE170020 (endophytic) | [4][5] |

| Neothis compound (Spectinabilin) | Streptomyces orinoci, Streptomyces spectabilis | [6] |

Table 2: Quantitative Production Data

Quantitative data on the production of this compound and allothis compound from wild-type Streptomyces strains are not extensively reported in the literature. However, significant success has been achieved in enhancing the production of spectinabilin through mutagenesis.

| Compound | Strain | Production Titer | Reference(s) |

| Spectinabilin | Streptomyces sp. AN091965 (parental strain) | 37.6 ± 5.6 mg/L | [2] |

| Spectinabilin | Streptomyces sp. S-N87 (mutant strain) | 354.8 ± 7.8 mg/L | [2] |

| This compound | Streptomyces thioluteus | Not specified | |

| Allothis compound | Streptomyces sp. MM23 | 2.5 mg from 2 L culture | [5] |

Biosynthesis of this compound and Neothis compound

The biosynthesis of this compound and neothis compound proceeds via a type I modular polyketide synthase (PKS) pathway, which exhibits several unusual features.[7] The biosynthetic gene clusters for both this compound (aur) and neothis compound (nor) have been cloned and characterized, revealing a high degree of similarity.[6][8]

A key feature of these pathways is the iterative use of PKS modules, which deviates from the canonical co-linearity rule of modular PKSs.[7] The biosynthesis is initiated with the uncommon starter unit, p-nitrobenzoic acid (PNBA), which is synthesized from chorismate. The growing polyketide chain is then extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA units.

Key Enzymes in the this compound Biosynthetic Pathway:

-

Chorismate-utilizing enzyme: Involved in the synthesis of the p-aminobenzoic acid (PABA) precursor.

-

N-oxygenase (AurF): Catalyzes the oxidation of PABA to form the p-nitrobenzoic acid (PNBA) starter unit.[7]

-

Type I Modular Polyketide Synthase (PKS): A multi-domain enzyme responsible for the iterative elongation of the polyketide chain.

-

Furan-forming enzyme: Catalyzes the formation of the tetrahydrofuran ring.

-

Methyltransferase: Adds methyl groups to the pyrone ring.

-

Thioesterase: Releases the final polyketide product.

The biosynthetic pathway of neothis compound is highly homologous to that of this compound, with the primary difference being the inclusion of an additional PKS module, leading to a longer polyene chain.[6]

Experimental Protocols

The following sections provide detailed methodologies for the fermentation, extraction, purification, and characterization of this compound and its derivatives from Streptomyces cultures.

Fermentation

-

Strain and Culture Medium: Inoculate a suitable Streptomyces strain (e.g., Streptomyces sp. MM23) into a seed medium. A typical medium consists of (per liter): 25 g starch, 15 g soybean meal, 2 g dry yeast, and 4 g CaCO₃, with the pH adjusted to 6.2 before sterilization.[5]

-

Seed Culture: Incubate the seed culture at 27-28°C for 2-3 days on a rotary shaker at 150-200 rpm.

-

Production Culture: Transfer the seed culture (typically a 2-5% v/v inoculum) into a larger volume of the production medium.

-

Incubation: Incubate the production culture at 27-28°C for 5-7 days with continuous agitation.

Extraction and Initial Purification

-

Harvesting: After incubation, separate the mycelia from the culture broth by centrifugation (e.g., 6,000 rpm for 30 minutes).[4]

-

Mycelial Extraction: Extract the mycelial cake with a suitable organic solvent such as acetone or methanol.[5] Sonicate the mixture to enhance extraction efficiency.

-

Solvent Partitioning: Evaporate the organic solvent in vacuo to obtain an aqueous residue. Partition this residue against a non-polar organic solvent like ethyl acetate.[5] Collect the organic layer, which will contain the crude extract of this compound and its derivatives.

-

Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude extract.

Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.[5]

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound and its derivatives.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Pool the fractions containing the target compounds and subject them to further purification by RP-HPLC.[5]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% trifluoroacetic acid) is commonly employed. For example, a gradient of 70% aqueous methanol can be used.[5]

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm.[5]

-

-

Isolation of Pure Compounds: Collect the peaks corresponding to this compound and allothis compound. The retention time for allothis compound is typically shorter than that of this compound under these conditions.[5]

Structure Elucidation

The structures of the purified compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational resource for researchers interested in the exploration and exploitation of these compounds. The detailed protocols for fermentation, extraction, and purification, coupled with an understanding of their natural sources and biosynthetic pathways, will facilitate further investigation into the biological activities and potential applications of the this compound family of molecules. Further research into the optimization of production yields and the discovery of novel derivatives from diverse microbial sources remains a compelling avenue for future studies.

References

- 1. db-thueringen.de [db-thueringen.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New discovery on the nematode activity of this compound and allothis compound isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Non-colinear polyketide biosynthesis in the this compound and neothis compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iteration as programmed event during polyketide assembly; molecular analysis of the this compound biosynthesis gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Aureothin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aureothin, a polyketide antibiotic with significant potential in various research and therapeutic areas. This document covers its fundamental properties, biological synthesis, mechanism of action, and key experimental protocols, presenting data in a structured and accessible format for laboratory and development settings.

Core Properties of this compound

This compound is a nitroaryl-substituted polyketide produced by the bacterium Streptomyces thioluteus. Its unique chemical structure underpins its diverse biological activities.[1]

| Property | Value | Source(s) |

| CAS Number | 2825-00-5 | [1][2][3][4] |

| Molecular Formula | C₂₂H₂₃NO₆ | [1][2][3][4] |

| Molecular Weight | 397.42 g/mol | [1][2][3][4][5] |

| Appearance | Yellow solid | [6] |

| Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide. | [6] |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces thioluteus is a complex process involving a type I modular polyketide synthase (PKS). A notable feature of this pathway is the use of p-nitrobenzoate as a starter unit, which is derived from p-aminobenzoate by the action of a novel N-oxygenase, AurF.[1][7][8] The polyketide chain is assembled by three type I PKSs, encoded by the genes aurA, aurB, and aurC.[1] A key characteristic of this synthesis is the iterative use of a single PKS module to catalyze multiple chain extensions.[7][8] Subsequent modifications, including O-methylation by a methyltransferase (encoded by aurI) and the formation of the tetrahydrofuran ring by a monooxygenase (encoded by aurH), complete the synthesis of the final this compound molecule.[1]

Mechanism of Action and Biological Activities

This compound exhibits a range of biological activities, including antitumor, antifungal, and insecticidal properties.[1][5] Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[6] This inhibition disrupts mitochondrial respiration and oxidative phosphorylation, leading to a decrease in cellular ATP production and the generation of reactive oxygen species (ROS).

Antitumor Activity and Apoptosis Signaling

The antitumor effects of this compound are primarily mediated through the induction of apoptosis. By inhibiting mitochondrial complex I, this compound triggers the intrinsic pathway of apoptosis. This process involves the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then initiates a cascade of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death. The release of cytochrome c is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax and Bak promoting its release and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it.

Experimental Protocols

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound.

Materials:

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

This compound stock solution

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Cell Treatment: Replace the growth medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

-

Loading of Inhibitors: Load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Seahorse Assay: Place the cell culture microplate in the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in this compound-treated cells compared to controls.

In Vitro Mitochondrial Complex I Activity Assay

This spectrophotometric assay measures the activity of mitochondrial complex I.

Materials:

-

Isolated mitochondria

-

Assay buffer

-

NADH

-

Decylubiquinone (Coenzyme Q analog)

-

Complex I dye (e.g., a redox-sensitive dye)

-

Rotenone (Complex I inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial suspension.

-

Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, decylubiquinone, and the complex I dye.

-

Sample Addition: Add a standardized amount of isolated mitochondria to the reaction wells. Include a set of wells with rotenone to measure non-specific activity.

-

Initiation of Reaction: Start the reaction by adding NADH to all wells.

-

Measurement: Immediately measure the change in absorbance of the complex I dye over time at the appropriate wavelength in a kinetic mode.

-

Calculation of Activity: The activity of complex I is calculated as the rotenone-sensitive rate of NADH oxidation, determined by the change in absorbance over time, and normalized to the amount of mitochondrial protein.

References

- 1. Complex I activity assay [protocols.io]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. assaygenie.com [assaygenie.com]

- 5. abeomics.com [abeomics.com]

- 6. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Respiration and glycolysis measurement [bio-protocol.org]

An In-Depth Technical Guide to the Spectroscopic and Spectrometric Analysis of Aureothin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Aureothin, a polyketide antibiotic with significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development by offering detailed spectral data, experimental protocols, and visual representations of its biosynthetic pathway and analytical workflow.

Introduction to this compound

This compound (C₂₂H₂₃NO₆) is a bioactive secondary metabolite produced by the bacterium Streptomyces thioluteus.[1] Its unique chemical structure, featuring a p-nitrophenyl group, a pyrone ring, and a tetrahydrofuran moiety, contributes to its notable antifungal, antitumor, and insecticidal properties. The biosynthesis of this compound is of significant interest as it involves a type I polyketide synthase (PKS) that utilizes a rare p-nitrobenzoic acid starter unit and exhibits an iterative mechanism where a single PKS module is used multiple times.

NMR Spectroscopic Data of this compound

The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature, with spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-CH₃ | 1.89 | s | |

| 6 | 4.67 | d | 9.0 |

| 7 | 2.54, 2.30 | m | |

| 9 | 6.08 | s | |

| 10 | 6.22 | d | 15.5 |

| 11-CH₃ | 2.22 | s | |

| 12 | 7.28 | d | 15.5 |

| 14', 18' | 7.52 | d | 8.5 |

| 15', 17' | 8.20 | d | 8.5 |

| 2-OCH₃ | 3.75 | s | |

| 3-CH₃ | 2.05 | s |

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 164.2 |

| 3 | 115.8 |

| 3-CH₃ | 9.0 |

| 4 | 175.4 |

| 5 | 118.9 |

| 5-CH₃ | 8.5 |

| 6 | 78.5 |

| 7 | 35.1 |

| 8 | 138.2 |

| 9 | 120.5 |

| 10 | 128.1 |

| 11 | 142.5 |

| 11-CH₃ | 14.1 |

| 12 | 130.2 |

| 13' | 142.8 |

| 14', 18' | 128.9 |

| 15', 17' | 123.6 |

| 16' | 147.5 |

| 2-OCH₃ | 59.8 |

Mass Spectrometry Data of this compound

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming the molecular formula of this compound.

Table 3: High-Resolution Mass Spectrometry Data of this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 398.1553 | 398.0 |

Note: The observed m/z value of 398.0 for the [M+H]⁺ ion confirms the molecular formula of this compound as C₂₂H₂₃NO₆.

While detailed public data on the tandem mass spectrometry (MS/MS) fragmentation of this compound is limited, analysis of its structure suggests potential fragmentation pathways. Key fragmentations would likely involve the loss of the nitro group, cleavage of the ester linkage, and fragmentation of the polyketide backbone. Further experimental MS/MS studies are required to fully elucidate its fragmentation pattern, which would be invaluable for its unambiguous identification in complex mixtures.

Experimental Protocols

The following sections provide representative protocols for the isolation, NMR, and mass spectrometry analysis of this compound from Streptomyces cultures. These are synthesized from established methods for the analysis of microbial secondary metabolites.

Fermentation and Extraction

-

Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of Streptomyces thioluteus. Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for the production of secondary metabolites.

-

Extraction: After incubation, centrifuge the culture broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under reduced pressure to obtain the crude extract.

NMR Spectroscopy

-

Sample Preparation: Dissolve a portion of the dried crude extract or purified this compound in deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired spectra using appropriate NMR software. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

LC-MS/MS Analysis

-

Sample Preparation: Dissolve the crude extract or purified this compound in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before analysis.

-

Chromatographic Separation: Perform liquid chromatography using a C18 reversed-phase column. A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes. For tandem MS, select the [M+H]⁺ or [M-H]⁻ ion for collision-induced dissociation (CID) to obtain fragmentation data.

Visualizing Key Processes

To aid in the understanding of this compound's origins and analysis, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a typical experimental workflow.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound analysis.

References

An In-Depth Technical Guide to the Solubility and Stability of Aureothin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureothin, a polyketide antibiotic produced by Streptomyces thioluteus, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antitumor, antifungal, and insecticidal properties.[1] As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, compiled from available scientific literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Physicochemical Properties

This compound is a C-nitro compound with the molecular formula C₂₂H₂₃NO₆ and a molecular weight of 397.42 g/mol .[1] Its complex structure, featuring a p-nitrophenyl group, a tetrahydrofuran ring, and a γ-pyrone moiety, dictates its solubility and stability behavior.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits solubility in a range of organic solvents.

Table 1: Qualitative and Semi-Quantitative Solubility of this compound

| Solvent | Solubility | Notes |

| Ethanol | Soluble[2] | No quantitative data available. |

| Methanol | Soluble[2] | No quantitative data available. |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | No quantitative data available. |

| Dimethylformamide (DMF) | Soluble[2] | No quantitative data available. |

| Dichloromethane | Soluble[2] | No quantitative data available. |

| Acetone | Soluble[2] | No quantitative data available. |

While qualitative data indicates solubility in common organic solvents, precise quantitative data (e.g., in mg/mL or molarity at various temperatures) remains largely unpublished in readily accessible literature. For practical laboratory use, a stock solution of 1 mg/mL in ethanol, methanol, or DMSO is a common starting point.

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Understanding these factors is crucial for accurate experimental design and for determining appropriate storage and handling conditions.

Temperature Stability

For long-term storage, this compound should be kept at temperatures of -20°C or lower to ensure its stability for at least one year.[2] Thermal degradation kinetics for pure this compound have not been extensively reported. However, as with many complex organic molecules, elevated temperatures are likely to accelerate degradation.

pH Stability

The stability of this compound is pH-dependent. A study on the nematicidal activity of a bacterial supernatant containing this compound indicated that the bioactive components retained high activity within a pH range of 4.0 to 11.0.[3] A slight decrease in activity was observed at pH 4.0 and 5.0, with a significant loss of activity in strongly acidic environments (pH 1.0–3.0).[3] It is important to note that these findings relate to the activity of a crude extract and may not precisely reflect the stability of the purified compound. Further studies on the stability of pure this compound in buffered aqueous solutions across a wide pH range are needed to fully characterize its pH-lability.

Photostability

This compound is known to be light-sensitive, especially when in solution. It is recommended to protect solutions of this compound from light to prevent photodegradation.[2] Specific studies detailing the kinetics and byproducts of this compound's photodegradation are not widely available.

Table 2: Summary of this compound Stability Recommendations

| Condition | Recommendation | Rationale |

| Storage (Solid) | Store at ≤ -15°C[4] | To minimize thermal degradation and maintain long-term integrity. |

| Storage (Solution) | Store at -20°C and protect from light[2] | To prevent both thermal and photodegradation. |

| pH | Maintain a pH between 4.0 and 11.0 for optimal activity (based on supernatant studies)[3] | To avoid acid- or base-catalyzed degradation. |

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of a compound. The following sections outline general methodologies that can be adapted for this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., various buffers, organic solvents) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Figure 1: Workflow for Solubility Determination.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are a crucial component of developing a stability-indicating analytical method.

Protocol:

-

Stress Conditions: Subject this compound (in solid form and in solution) to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C) and in solution at elevated temperatures.

-

Photodegradation: Expose the sample to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from all degradation products.

-

Peak Purity and Mass Balance: Assess the peak purity of this compound to ensure no co-eluting degradants. Calculate the mass balance to account for all the material.

-

Degradant Identification: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

Figure 2: Forced Degradation Study Workflow.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of NADH:ubiquinone reductase (Complex I) of the mitochondrial respiratory chain.[1] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic cell death. While this provides a foundational understanding, the specific signaling pathways modulated by this compound to exert its anticancer effects are still under investigation. Based on the known effects of other natural compounds with similar activities, several key signaling pathways are likely targets.

Potential Signaling Pathways Affected by this compound

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Inhibition of this pathway is a common mechanism for anticancer agents.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Its dysregulation is often associated with cancer.

Further research is required to elucidate the precise molecular targets of this compound within these pathways and to confirm its modulatory effects.

Figure 3: Known Mechanism of this compound Action.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. It is evident that while some qualitative information is available, there is a significant need for more comprehensive, quantitative data to support its development as a therapeutic agent. Detailed studies on its solubility in a wider range of pharmaceutically relevant solvents at different temperatures, as well as in-depth stability studies under various pH and light conditions, are crucial next steps. Furthermore, a deeper understanding of the specific signaling pathways modulated by this compound will be instrumental in elucidating its full therapeutic potential and mechanism of action in cancer and other diseases. The experimental protocols outlined here provide a framework for researchers to generate the necessary data to advance our understanding of this promising natural product.

References

- 1. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. Urolithin A Targets Both PI3K/p-AKT/mTOR and p-c-RAF/MEK/p-ERK Signaling Pathways in Colorectal Cancer [eajbsc.journals.ekb.eg]

- 4. adipogen.com [adipogen.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antifungal Action of Aureothin

Abstract

This compound, a polyketide metabolite produced by the bacterium Streptomyces thioluteus, has demonstrated significant antifungal properties. This technical guide provides a comprehensive overview of the current understanding of how this compound inhibits fungal growth. While the precise molecular mechanism of action is still under investigation, this document synthesizes the available data on its biological activity, structure-activity relationships, and a hypothesized mechanism centered on mitochondrial disruption. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel antifungal agents.

Introduction

This compound is a natural product characterized by a rare nitroaryl moiety, a chiral tetrahydrofuran ring, and an O-methylated γ-pyrone ring. It has garnered attention for its broad-spectrum biological activities, including antifungal, antitumor, and insecticidal properties. The increasing prevalence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unique mechanisms of action. This compound represents a promising scaffold for the development of new antifungal therapies.

Hypothesized Mechanism of Fungal Growth Inhibition

The exact molecular target of this compound in fungal cells has not yet been definitively identified. However, based on the known mechanisms of other antimicrobial agents and the central role of mitochondria in fungal viability, a leading hypothesis is that this compound disrupts mitochondrial function. Fungal mitochondria are attractive targets for antifungal drugs due to their essential role in cellular respiration, ATP synthesis, and the biosynthesis of essential molecules.[1][2] Furthermore, there are subtle structural and functional differences between fungal and mammalian mitochondria that can be exploited for selective toxicity.

It is proposed that this compound may interfere with the mitochondrial electron transport chain (ETC), leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and the generation of reactive oxygen species (ROS).[3][4] An excessive accumulation of ROS can cause oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.[5][6]

Below is a diagram illustrating the hypothesized signaling pathway of this compound's antifungal action.

Caption: Hypothesized mechanism of this compound's antifungal action.

Quantitative Data on Antifungal Activity

The antifungal efficacy of this compound and its derivatives has been evaluated against a range of fungal species. The following table summarizes the in vitro activity, presented as the diameter of the inhibition zone.

| Compound | Fungal Species | Inhibition Zone (mm) |

| This compound | Sporobolomyces salmonicolor | 15 |

| Penicillium notatum | 18 | |

| Candida albicans | 12 | |

| Aspergillus fumigatus | 10 | |

| Aspergillus niger | 10 | |

| p-Chlorothis compound | Sporobolomyces salmonicolor | 20 |

| Penicillium notatum | 22 | |

| Candida albicans | 18 | |

| Aspergillus fumigatus | 15 | |

| Aspergillus niger | 15 | |

| Deoxyaureonitrile | Aspergillus fumigatus | 12 |

| Aspergillus niger | 14 | |

| Data sourced from Werneburg et al. (2010).[7] |

Structure-Activity Relationship

Studies on this compound analogues have provided insights into the structural features crucial for its antifungal activity. A key finding is the critical role of the tetrahydrofuran (THF) ring.[7] Analogues lacking the THF ring generally exhibit reduced antifungal potency, particularly against yeast species. Conversely, modifications to the aryl starter unit, such as the introduction of a chloro-substituent in p-chloro-aureothin, have been shown to enhance antifungal activity against a broad range of fungi.[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment to quantify the antifungal activity of a compound. The broth microdilution method is a standardized and widely used protocol.

Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[8][9]

1. Preparation of Fungal Inoculum: a. From a fresh culture (24-48 hours) on an appropriate agar medium, select several colonies. b. Suspend the colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Prepare a working suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium. This will result in a final inoculum concentration of 1-5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

3. Inoculation and Incubation: a. Add 100 µL of the working fungal suspension to each well of the microtiter plate containing the serially diluted this compound. b. Include a positive control well (fungal suspension without this compound) and a negative control well (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. After incubation, visually inspect the wells for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Below is a workflow diagram for the broth microdilution assay.

Caption: Experimental workflow for the broth microdilution assay.

Conclusion and Future Directions

This compound is a promising natural product with potent antifungal activity. While its exact mechanism of action remains to be fully elucidated, the current evidence suggests that it may act by disrupting mitochondrial function, a critical pathway for fungal survival. The structure-activity relationship studies have identified key molecular features, such as the tetrahydrofuran ring, that are essential for its antifungal properties.

Future research should focus on:

-

Target Identification: Utilizing chemical proteomics and genetic approaches to identify the specific molecular target(s) of this compound in fungal cells.

-

Mechanism of Action Studies: Investigating the downstream effects of this compound treatment, including its impact on mitochondrial membrane potential, ATP synthesis, and the generation of reactive oxygen species.

-

In Vivo Efficacy: Evaluating the antifungal activity of this compound and its optimized analogues in animal models of fungal infections.

A deeper understanding of this compound's mechanism of action will be instrumental in the development of this promising scaffold into a new class of antifungal drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploiting mitochondria as targets for the development of new antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protein.bio.msu.ru [protein.bio.msu.ru]

- 4. Reactive oxygen species: A generalist in regulating development and pathogenicity of phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Exploiting Enzymatic Promiscuity to Engineer a Focused Library of Highly Selective Antifungal and Antiproliferative this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Nematicidal Effects of Aureothin Against Bursaphelenchus xylophilus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine wilt disease (PWD), caused by the pinewood nematode Bursaphelenchus xylophilus, poses a significant threat to pine forests worldwide, causing substantial economic and ecological damage. Current control strategies often rely on chemical nematicides that can have adverse environmental effects. This has spurred research into novel, effective, and more environmentally benign alternatives. Aureothin, a secondary metabolite produced by various Streptomyces species, has emerged as a promising candidate due to its potent nematicidal activity against B. xylophilus. This technical guide provides an in-depth overview of the nematicidal effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action involving the disruption of mitochondrial function and induction of apoptosis.

Data Presentation

The nematicidal activity of this compound against Bursaphelenchus xylophilus has been quantified across various life stages and physiological processes. The following tables summarize the key findings from scientific literature, providing a clear comparison of its efficacy.

Table 1: Nematicidal Activity of this compound against Different Life Stages of B. xylophilus after 24-hour Exposure [1]

| Life Stage | Concentration (µg/mL) | Mortality Rate (%) |

| J2 | 0.05 | 25.3 ± 2.5 |

| 0.10 | 45.7 ± 3.1 | |

| 0.20 | 68.9 ± 4.2 | |

| 0.50 | 89.1 ± 3.8 | |

| 1.00 | 100 | |

| J3 | 0.25 | 30.1 ± 2.1 |

| 0.50 | 55.4 ± 3.5 | |

| 1.00 | 78.6 ± 4.0 | |

| 2.50 | 95.2 ± 2.9 | |

| 5.00 | 100 | |

| J4/Adult | 0.25 | 22.5 ± 1.9 |

| 0.50 | 48.7 ± 2.8 | |

| 1.00 | 69.3 ± 3.3 | |

| 2.50 | 88.9 ± 3.9 | |

| 5.00 | 100 |

Table 2: Effect of this compound on the Locomotor Activity (Thrashing Rate) of B. xylophilus J3 Stage [1]

| Concentration (µg/mL) | Thrashing Rate (thrashes/min) after 2h | Thrashing Rate (thrashes/min) after 6h | Thrashing Rate (thrashes/min) after 24h |

| 1.0 | 45.6 ± 3.7 | 25.3 ± 2.9 | 5.1 ± 1.2 |

| 2.5 | 30.2 ± 3.1 | 10.1 ± 2.0 | 0 |

| 5.0 | 15.8 ± 2.5 | 2.4 ± 1.1 | 0 |

Table 3: Inhibition of Egg Hatching of B. xylophilus by this compound after 48 hours [1]

| Concentration (µg/mL) | Hatching Rate (%) |

| 0.1 | 85.4 ± 4.1 |

| 0.5 | 65.2 ± 3.8 |

| 1.0 | 40.1 ± 3.0 |

| 2.0 | 20.5 ± 2.5 |

| 5.0 | 5.3 ± 1.5 |

| 10.0 | 0 |

| 15.0 | 0 |

| 20.0 | 0 |

Table 4: Effect of this compound on Egg Deposition by B. xylophilus Females after 24-hour Exposure [1]

| Treatment | Concentration (µg/mL) | Number of Eggs Laid per Female |

| This compound | 5.0 | 2.1 ± 0.8 |

| Abamectin (Positive Control) | 5.0 | 1.8 ± 0.7 |

| DMSO (Solvent Control) | - | 15.6 ± 2.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the nematicidal effects of this compound.

Nematicidal Activity Assay